molecular formula C30H20F3N3O3S B2904398 (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile CAS No. 866051-10-7

(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile

Cat. No.: B2904398
CAS No.: 866051-10-7
M. Wt: 559.56
InChI Key: WOSKMIRNMUKUSD-KGENOOAVSA-N
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Description

(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile is a structurally sophisticated small molecule recognized for its potential as a potent kinase inhibitor. Its design incorporates key pharmacophores, including a (2E)-3-arylprop-2-enenitrile moiety, which is a known feature in inhibitors targeting the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) families. The (2Z)-3-arylprop-2-enenitrile scaffold has been extensively explored for developing tyrosine kinase inhibitors , with the specific substitution pattern on this core structure, such as the 4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl group, intended to enhance binding affinity and selectivity. The molecule's activity is likely mediated through competitive binding at the ATP-binding site of specific receptor tyrosine kinases, thereby suppressing downstream signaling cascades critical for processes like angiogenesis and cell proliferation. This mechanism makes it a valuable chemical probe for researchers investigating the pathophysiological roles of kinases in oncology, particularly in the context of tumor vasculature and growth. VEGFR signaling is a well-validated target for anti-angiogenic cancer therapy , and compounds of this class are instrumental in dissecting these complex pathways. Consequently, this reagent is primarily applied in preclinical studies aimed at validating new targets, evaluating combination therapies, and understanding mechanisms of resistance in cellular and animal models of cancer.

Properties

IUPAC Name

(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20F3N3O3S/c31-30(32,33)22-5-3-4-20(15-22)17-39-24-10-8-19(9-11-24)14-21(16-34)27-35-23(18-40-27)12-13-36-28(37)25-6-1-2-7-26(25)29(36)38/h1-11,14-15,18H,12-13,17H2/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSKMIRNMUKUSD-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=CC=C(C=C4)OCC5=CC(=CC=C5)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)/C(=C/C4=CC=C(C=C4)OCC5=CC(=CC=C5)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Phthalimide Group: The phthalimide group can be introduced via a nucleophilic substitution reaction using phthalimide and an appropriate alkyl halide.

    Formation of the (E)-Prop-2-enenitrile Moiety: This step involves a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

    Final Coupling: The final step involves coupling the thiazole and phthalimide intermediates with the (E)-prop-2-enenitrile moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Structural Features

The target compound’s uniqueness lies in its combination of:

  • Thiazole ring : A common heterocycle in bioactive molecules, often contributing to π-stacking interactions.
  • Trifluoromethylphenyl methoxy substituent : Enhances lipophilicity and metabolic stability.
Table 1: Comparison with Structural Analogs
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Reference
Target Compound C₂₉H₁₉F₃N₄O₃S 584.55* Thiazole, isoindole-1,3-dione, trifluoromethylphenyl methoxy E-isomer -
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile C₁₉H₁₁Cl₂N₃O₂S 416.3 Thiazole, dichlorophenyl, benzodioxol E-isomer
(Z)-2-{4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]propenenitrile C₂₃H₁₄F₃N₃O₂S 453.44 Thiazole, isoindole-1,3-dione, trifluoromethylphenyl Z-isomer
BI-3663 (PROTAC) C₄₄H₄₄F₃N₇O₁₀ 912.85 Isoindole-1,3-dione, trifluoromethylpyrimidine, polyethylene glycol linker -

*Calculated based on molecular formula.

Stereochemical and Electronic Effects

  • E/Z Isomerism : The target compound’s E-configuration (trans) contrasts with the Z-isomer in , which may alter binding affinity due to spatial arrangement .
  • Trifluoromethyl Group : The electron-withdrawing CF₃ group in the target compound and enhances metabolic stability and hydrophobic interactions compared to the dichlorophenyl group in .
  • Isoindole-1,3-dione : Shared with and BI-3663, this moiety is associated with proteasome-targeting (e.g., PROTACs) or kinase inhibition .

Analytical Techniques

  • Spectroscopy : ¹H/¹³C NMR and IR (as in ) confirm functional groups and stereochemistry .
  • Chromatography : Reverse-phase HPLC () ensures purity .

Biological Activity

The compound (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile is a complex organic molecule that incorporates a thiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several notable structural components:

  • Thiazole Ring : A five-membered heterocyclic structure that is often linked to various biological activities including antimicrobial and anticancer effects.
  • Isoindole Derivative : The presence of the isoindole structure may contribute to its biological properties through interactions with biological targets.
  • Trifluoromethyl Group : Known to enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance:

  • Mechanism of Action : Thiazole compounds have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins. The incorporation of electron-donating groups enhances their cytotoxicity against various cancer cell lines.
CompoundIC50 (µg/mL)Cell Line
Thiazole Derivative 11.61 ± 1.92Jurkat
Thiazole Derivative 21.98 ± 1.22A431

The structural activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring are crucial for enhancing antitumor activity .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Effects : Compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against Enterococcus faecalis.
CompoundMIC (µg/mL)Target
Thiazole Derivative A100E. faecalis
Thiazole Derivative B400E. coli
  • Antifungal Activity : Some derivatives demonstrated notable antifungal effects against Candida albicans and Aspergillus niger, with MIC values indicating moderate efficacy compared to standard antifungal agents .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related thiazole compound in vitro using various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiazole derivatives were screened against a panel of pathogenic bacteria and fungi. The results highlighted that certain compounds exhibited superior antifungal activity compared to their antibacterial counterparts, suggesting a potential focus for further development in antifungal therapies.

Q & A

Q. Critical conditions :

  • Solvent polarity (DMSO enhances nucleophilicity for coupling; ethanol aids in condensation).
  • Catalyst loading (0.5–2 mol% Pd for Suzuki-Miyaura couplings).
  • Reaction time (12–24 hours for cyclization steps).

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., NMR) between synthetic batches?

Contradictions in NMR data often arise from:

  • Rotameric equilibria in the thiazole or isoindole groups, causing splitting of signals. Use variable-temperature NMR (VT-NMR) to confirm dynamic exchange .
  • Residual solvents or impurities from incomplete purification. Employ preparative HPLC with a C18 column (MeCN:H₂O gradient) for higher purity .
  • Stereochemical variations in the prop-2-enenitrile group. Verify the E-configuration via NOESY (absence of cross-peaks between vinyl protons and adjacent aryl groups) .

Example : In , discrepancies in ^1H-NMR signals for cyclopropyl-thiazole derivatives were resolved by repeating synthesis under strictly anhydrous conditions, confirming solvent interference.

Basic: What characterization techniques are essential to confirm the compound’s structure and purity?

Technique Application Key Data References
FT-IR Functional group analysisC≡N stretch (~2200 cm⁻¹), C=O (isoindole, ~1700 cm⁻¹)
¹H/¹³C NMR Structural elucidationVinyl proton coupling (J = 12–16 Hz for E-configuration), trifluoromethyl splitting patterns
Elemental Analysis Purity validationC, H, N % within ±0.3% of theoretical values
HPLC-MS Purity and mass confirmationRetention time consistency; [M+H]⁺ ion match

Advanced: How can the trifluoromethyl group’s electronic effects influence reactivity in downstream modifications?

The -CF₃ group is strongly electron-withdrawing, which:

  • Deactivates the adjacent benzyloxy ring toward electrophilic substitution, directing reactions to meta positions .
  • Stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr) by increasing ring electrophilicity .
  • Impacts solubility due to hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for further functionalization .

Methodological tip : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction sites and compare with experimental outcomes .

Basic: What are the common side reactions during synthesis, and how can they be minimized?

  • Hydrolysis of the nitrile group : Occurs under acidic or basic conditions. Use neutral pH buffers and avoid prolonged heating .
  • Oligomerization of thiazole : Mitigated by slow addition of monomers and low temperatures (0–5°C) .
  • Isomerization of E-configuration : Prevented by shielding from light and using radical inhibitors (e.g., BHT) .

Example : reported 15% yield loss due to nitrile hydrolysis when using HCl; switching to acetic acid increased yield to 78%.

Advanced: What strategies optimize reaction scalability while maintaining stereochemical integrity?

  • Flow chemistry : Enables precise control of residence time and temperature, critical for E/Z selectivity .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, solvent ratio) to reduce batch variability .
  • In-line monitoring : Use PAT tools like ReactIR to track intermediate formation and adjust conditions in real-time .

Case study : A DoE approach in improved diphenyldiazomethane yield from 45% to 82% by optimizing flow rate and oxidant concentration.

Basic: How do the thiazole and isoindole moieties contribute to potential bioactivity?

  • Thiazole : Enhances π-π stacking with biological targets (e.g., kinase ATP pockets) and improves metabolic stability .
  • Isoindole-1,3-dione : Mimics peptide bonds, enabling protease inhibition or protein-protein interaction disruption .

Validation : In , analogues with thiazole showed 10× higher IC₅₀ against cancer cell lines than non-thiazole variants.

Advanced: How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–10, UV light, and 40°C/75% RH for 14 days. Monitor via HPLC .
  • Plasma stability assay : Incubate with human plasma (37°C, 24h). Use LC-MS to detect degradation products .
  • Computational prediction : Tools like ADMET Predictor™ estimate hydrolytic susceptibility of the nitrile group .

Example : A derivative in showed 90% degradation at pH 12 but remained stable in plasma, guiding formulation pH adjustments.

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